5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
“5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazin-4-one . These derivatives have been found to have antiproliferative effects on the A549 lung adenocarcinoma cell line . The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .
Synthesis Analysis
The synthesis of these derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .Molecular Structure Analysis
The molecular structure of these derivatives is based on the pyrazolo[1,5-a]pyrazin-4-one core . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives . This reaction is facilitated by Cs2CO3 in methanol .Mechanism of Action
Target of Action
The primary targets of 5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one are cancer cells, particularly lung adenocarcinoma cells . The compound has shown significant antiproliferative effects on the A549 cell line, a model for KRAS mutant lung adenocarcinoma .
Mode of Action
It’s known that the compound interacts with its targets (cancer cells) and induces cytotoxic effects . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and a benzene ring with a p-CF3 group could be important for efficiency .
Biochemical Pathways
Given its antiproliferative effects on lung adenocarcinoma cells, it can be inferred that the compound likely interferes with pathways involved in cell proliferation and survival .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, a class to which this compound belongs, predicted suitable pharmacokinetic phases .
Result of Action
The primary result of the action of this compound is the induction of cell death in lung adenocarcinoma cells. In studies, a 160 µM concentration of certain derivatives was found to increase the cell death rate to 50%, and two derivatives increased the cell death rate by up to 40% .
Properties
IUPAC Name |
5-butylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZPIIIACYIUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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